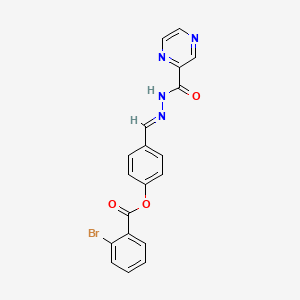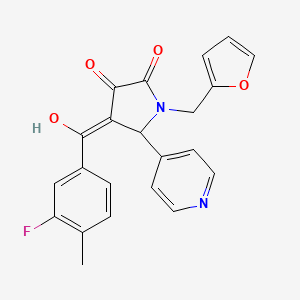![molecular formula C27H29N3O2S2 B12026429 (5Z)-5-{[3-(4-Isobutoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-3-isopropyl-2-thioxo-1,3-thiazolidin-4-one CAS No. 624724-32-9](/img/structure/B12026429.png)
(5Z)-5-{[3-(4-Isobutoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-3-isopropyl-2-thioxo-1,3-thiazolidin-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(5Z)-5-{[3-(4-Isobutoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-3-isopropyl-2-thioxo-1,3-thiazolidin-4-one is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a thiazolidinone ring, a pyrazole ring, and various substituents that contribute to its chemical properties and reactivity.
准备方法
合成路线和反应条件
(5Z)-5-{[3-(4-异丁氧基-3-甲基苯基)-1-苯基-1H-吡唑-4-YL]亚甲基}-3-异丙基-2-硫代-1,3-噻唑烷-4-酮的合成通常涉及多个步骤,从容易获得的起始原料开始。关键步骤包括噻唑烷酮环和吡唑环的形成,然后引入取代基。这些反应中常用的试剂包括硫代酰胺、醛和肼。反应条件通常包括在回流下加热以及使用乙醇或乙腈等溶剂。
工业生产方法
该化合物的工业生产可能涉及对合成路线的优化,以提高产率并降低成本。这可能包括使用连续流动反应器,该反应器可以更好地控制反应条件并实现规模化。此外,还可以探索使用催化剂和替代溶剂来提高合成的效率。
化学反应分析
反应类型
(5Z)-5-{[3-(4-异丁氧基-3-甲基苯基)-1-苯基-1H-吡唑-4-YL]亚甲基}-3-异丙基-2-硫代-1,3-噻唑烷-4-酮可以进行多种类型的化学反应,包括:
氧化: 该化合物可以被氧化形成亚砜或砜。
还原: 还原反应可以导致形成硫醚或胺。
常用试剂和条件
这些反应中常用的试剂包括过氧化氢或间氯过氧苯甲酸等氧化剂,硼氢化钠或氢化铝锂等还原剂,以及用于取代反应的各种亲核试剂或亲电试剂。反应条件通常包括受控温度以及使用合适的溶剂以促进反应。
主要产物
从这些反应中形成的主要产物取决于所使用的特定试剂和条件。例如,氧化可能产生亚砜或砜,而还原可以产生硫醚或胺。取代反应可以引入各种官能团,导致形成不同的衍生物。
科学研究应用
(5Z)-5-{[3-(4-异丁氧基-3-甲基苯基)-1-苯基-1H-吡唑-4-YL]亚甲基}-3-异丙基-2-硫代-1,3-噻唑烷-4-酮具有多种科学研究应用,包括:
化学: 该化合物可用作合成更复杂分子的结构单元。其独特的结构允许探索新的化学反应和机理。
生物学: 该化合物可能表现出生物活性,使其成为药物发现和开发的潜在候选者。可以测试其对各种生物靶标(例如酶或受体)的影响。
医学: 可以研究该化合物潜在的治疗特性用于治疗疾病。它可能作为特定生物途径的抑制剂或激活剂,为医学研究提供新的途径。
工业: 该化合物可用于开发新材料或作为合成其他有价值化合物的先驱。其独特的性质可能使其适用于材料科学或催化等领域。
作用机制
(5Z)-5-{[3-(4-异丁氧基-3-甲基苯基)-1-苯基-1H-吡唑-4-YL]亚甲基}-3-异丙基-2-硫代-1,3-噻唑烷-4-酮的作用机制涉及其与特定分子靶标的相互作用。该化合物可能与酶或受体结合,调节其活性并影响各种生物途径。所涉及的确切分子靶标和途径取决于具体应用以及该化合物使用的生物环境。
相似化合物的比较
类似化合物
(5Z)-5-{[3-(4-异丁氧基-3-甲基苯基)-1-苯基-1H-吡唑-4-YL]亚甲基}-3-异丙基-2-硫代-1,3-噻唑烷-4-酮: 该化合物与其他噻唑烷酮和吡唑衍生物具有结构相似性,这些衍生物可能表现出相似的化学性质和反应性。
二硅烷桥接结构: 这些化合物含有 Si-Si 键,并表现出独特的电子性质,使其在各种应用中很有用.
1-苄基 2-甲基 (2S,4R)-4-((4-溴异吲哚啉-2-羰基)氧基)吡咯烷-1,2-二羧酸酯: 该化合物是芳基卤化物化学信息库的一部分,可用于评估合成方法.
独特性
(5Z)-5-{[3-(4-异丁氧基-3-甲基苯基)-1-苯基-1H-吡唑-4-YL]亚甲基}-3-异丙基-2-硫代-1,3-噻唑烷-4-酮的独特性在于其官能团和结构特征的特定组合
属性
CAS 编号 |
624724-32-9 |
|---|---|
分子式 |
C27H29N3O2S2 |
分子量 |
491.7 g/mol |
IUPAC 名称 |
(5Z)-5-[[3-[3-methyl-4-(2-methylpropoxy)phenyl]-1-phenylpyrazol-4-yl]methylidene]-3-propan-2-yl-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C27H29N3O2S2/c1-17(2)16-32-23-12-11-20(13-19(23)5)25-21(15-29(28-25)22-9-7-6-8-10-22)14-24-26(31)30(18(3)4)27(33)34-24/h6-15,17-18H,16H2,1-5H3/b24-14- |
InChI 键 |
VQHNFJKTYKHTSQ-OYKKKHCWSA-N |
手性 SMILES |
CC1=C(C=CC(=C1)C2=NN(C=C2/C=C\3/C(=O)N(C(=S)S3)C(C)C)C4=CC=CC=C4)OCC(C)C |
规范 SMILES |
CC1=C(C=CC(=C1)C2=NN(C=C2C=C3C(=O)N(C(=S)S3)C(C)C)C4=CC=CC=C4)OCC(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[(2-[1,1'-biphenyl]-4-yl-2-oxoethyl)sulfanyl]-3-(4-methylphenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B12026351.png)

![[2-ethoxy-4-[(E)-[[2-(3-methoxyanilino)-2-oxoacetyl]hydrazinylidene]methyl]phenyl] 4-ethoxybenzoate](/img/structure/B12026364.png)
![5-(3-Bromo-4-hydroxy-5-methoxyphenyl)-4-(3,4-dimethoxybenzoyl)-3-hydroxy-1-[2-(4-morpholinyl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12026366.png)
![2-methylpropyl 2-{3-[(4-butoxyphenyl)carbonyl]-4-hydroxy-2-(4-methoxyphenyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B12026373.png)
![N-[4-(acetylamino)phenyl]-2-{[3-(4-methylphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B12026375.png)





![3-(4-chlorophenyl)-2-[(2,4-dichlorobenzyl)sulfanyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B12026442.png)
![N'-[(E)-(3-bromophenyl)methylidene]-2-{[5-(4-methoxyphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B12026448.png)

